Trichokaurin
Description
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Properties
Molecular Formula |
C24H34O7 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
[(1S,2S,5S,7R,8S,9R,10S,11R,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate |
InChI |
InChI=1S/C24H34O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h15-20,27-28H,1,6-11H2,2-5H3/t15-,16-,17+,18+,19+,20-,22+,23-,24-/m0/s1 |
InChI Key |
GLBRPJYMFLHADY-LDLGACKHSA-N |
Origin of Product |
United States |
Methodological & Application
Application Notes and Protocols for Ultrasound-Assisted Extraction of Trichokaurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichokaurin, an ent-kaurane diterpenoid, is a natural product found in plants of the Isodon genus (Lamiaceae family). Diterpenoids from Isodon species have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, antibacterial, and anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for the extraction of this compound, with a focus on ultrasound-assisted extraction (UAE) as a modern and efficient alternative to traditional methods.
Biological Activities of this compound and Related Diterpenoids
Ent-kaurane diterpenoids isolated from Isodon species have demonstrated significant cytotoxic activity against various cancer cell lines.[1][3] While specific studies on this compound are limited, related compounds from the same genus have shown promising anti-hepatocarcinoma potential.[1] The anticancer effects of similar natural compounds are often attributed to their ability to induce apoptosis and disrupt key signaling pathways involved in cancer cell proliferation and survival.[4][5]
Table 1: Summary of Biological Activities of Diterpenoids from Isodon Species
| Compound Class | Biological Activity | Cell Lines/Model | Reference |
| ent-Kaurane Diterpenoids | Cytotoxicity | HepG2, Huh7 | [1] |
| ent-Kaurane Diterpenoids | Cytotoxicity | Various cancer cell lines | [3] |
| Laxiflorin C (seco-ent-kaurane) | Weak Cytotoxicity | Not specified | [3] |
Extraction Methodologies
Traditional Extraction Protocol: Maceration and Partitioning
Traditional methods for isolating diterpenoids from Isodon species typically involve solvent extraction followed by extensive chromatographic purification.
Experimental Protocol:
-
Plant Material Preparation:
-
Air-dry the aerial parts of the selected Isodon species at room temperature.
-
Grind the dried plant material into a coarse powder.
-
-
Extraction:
-
Macerate the powdered plant material with 80% ethanol (B145695) (EtOH) at room temperature for an extended period (e.g., 3 x 7 days).[1]
-
Alternatively, perform reflux extraction with 80% EtOH three times.[1]
-
Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Successively partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether (PE) and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.[1]
-
The diterpenoids are typically enriched in the ethyl acetate fraction.
-
-
Purification:
-
Subject the enriched fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether-ethyl acetate.[1]
-
Further purify the resulting fractions using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.
-
Diagram 1: Traditional Extraction Workflow
Caption: Workflow for the traditional extraction and isolation of this compound.
Ultrasound-Assisted Extraction (UAE) Protocol
Ultrasound-assisted extraction offers a more efficient and environmentally friendly approach to extracting bioactive compounds from plant materials. The following protocol is a general guideline for the UAE of this compound, based on successful extraction of other terpenoids.[6][7][8][9][10] Optimization of these parameters is recommended for specific Isodon species and equipment.
Experimental Protocol:
-
Plant Material Preparation:
-
Prepare the dried and powdered Isodon plant material as described in the traditional protocol.
-
-
Ultrasound-Assisted Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) in an extraction vessel.
-
Add the extraction solvent. Based on general protocols for terpenoids, ethanol or methanol (B129727) at concentrations of 70-80% are effective.[8]
-
Set the desired extraction parameters on the ultrasonic bath or probe system. Key parameters to optimize include:
-
Solvent to Solid Ratio: A typical starting point is 15:1 to 30:1 mL/g.[10]
-
Ultrasonic Power: This will depend on the equipment used. A range of 150-400 W can be explored.[8]
-
Extraction Time: UAE significantly reduces extraction time. Start with durations of 15-45 minutes.[6][8]
-
Temperature: Maintain a controlled temperature, for instance, between 40-60°C, to prevent degradation of thermolabile compounds.[6]
-
-
Perform the extraction for the set duration.
-
-
Post-Extraction Processing:
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure to obtain the crude UAE extract.
-
Proceed with solvent partitioning and purification as described in the traditional protocol to isolate this compound.
-
Diagram 2: Ultrasound-Assisted Extraction Workflow
Caption: General workflow for the ultrasound-assisted extraction of this compound.
Table 2: Comparison of Extraction Parameters for Terpenoids using UAE
| Parameter | Range/Value | Plant Source (Compound) | Reference |
| Solvent | 75% Ethanol | Bergenia emeiensis (Triterpenes) | [8] |
| Lactic acid & glucose-based NADES | Sweet Basil (Phenolics & Terpenoids) | [6] | |
| 70% Methanol | Iris tectorum (Isoflavones) | [10] | |
| Solvent to Solid Ratio (mL/g) | 25:1 | Bergenia emeiensis (Triterpenes) | [8] |
| 80:1 | Sweet Basil (Phenolics & Terpenoids) | [6] | |
| 15:1 | Iris tectorum (Isoflavones) | [10] | |
| Ultrasonic Power (W) | 210 W | Bergenia emeiensis (Triterpenes) | [8] |
| 300 W | Sweet Basil (Phenolics & Terpenoids) | [6] | |
| 150 W | Iris tectorum (Isoflavones) | [10] | |
| Extraction Time (min) | 40 min | Bergenia emeiensis (Triterpenes) | [8] |
| 15 min | Sweet Basil (Phenolics & Terpenoids) | [6] | |
| 45 min | Iris tectorum (Isoflavones) | [10] | |
| Temperature (°C) | 45°C | Bergenia emeiensis (Triterpenes) | [8] |
| 50°C | Sweet Basil (Phenolics & Terpenoids) | [6] | |
| 45°C | Iris tectorum (Isoflavones) | [10] |
Potential Signaling Pathways for Biological Activity
The anticancer activity of many natural products, including terpenoids, is often mediated through the modulation of key cellular signaling pathways. While the specific pathways affected by this compound require further investigation, related compounds have been shown to influence pathways such as mTOR, which is crucial for cell growth and proliferation.[11][12] The anti-inflammatory effects of natural compounds are often linked to the inhibition of pathways like NF-κB and STAT3.[13][14]
Diagram 3: Potential Anticancer Signaling Pathways
Caption: Hypothesized signaling pathways modulated by this compound.
Conclusion
Ultrasound-assisted extraction presents a promising, efficient, and green alternative to conventional methods for the extraction of this compound from Isodon species. The protocols provided herein offer a solid foundation for researchers to develop and optimize their extraction processes. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully explore its therapeutic potential in drug development.
References
- 1. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diterpenoids from Isodon species and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diterpenoids from Isodon eriocalyx var. laxiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasonic-Assisted and Microwave-Assisted Extraction of Phenolics and Terpenoids from Abelmoschus sagittifolius (Kurz) Merr Roots Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biozoojournals.ro [biozoojournals.ro]
- 10. mdpi.com [mdpi.com]
- 11. New Insights into mTOR Signal Pathways in Ovarian-Related Diseases: Polycystic Ovary Syndrome and Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effect of tricin 4'-O-(threo-β-guaiacylglyceryl) ether, a novel flavonolignan compound isolated from Njavara on in RAW264.7 cells and in ear mice edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
